molecular formula C22H17F3N2O3S B6567815 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-29-1

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6567815
CAS No.: 946335-29-1
M. Wt: 446.4 g/mol
InChI Key: NJFVQXNOQFBVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group. Its structural complexity arises from the integration of multiple fluorine atoms and sulfonyl linkages, which are known to enhance metabolic stability and binding affinity in pharmaceutical candidates .

Properties

IUPAC Name

2,6-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-15-6-9-17(10-7-15)31(29,30)27-12-2-3-14-13-16(8-11-20(14)27)26-22(28)21-18(24)4-1-5-19(21)25/h1,4-11,13H,2-3,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQXNOQFBVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple fluorine atoms and a sulfonyl group, enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H17F3N2O4S2. The compound's structure is characterized by the following features:

  • Benzamide moiety : Known for its ability to engage in hydrogen bonding with biological targets.
  • Fluorinated groups : Enhance metabolic stability and lipophilicity.
  • Sulfonyl group : Often associated with increased bioactivity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or inflammation.
  • Interaction with Receptors : It can bind to specific receptors or proteins, altering signaling pathways that lead to antiproliferative effects.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : Breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Results : The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HT-2910Enzyme inhibition
A54912Receptor modulation

Case Studies

A recent study explored the therapeutic potential of fluorinated derivatives similar to this compound in glioblastoma multiforme (GBM). The findings revealed:

  • Enhanced Cytotoxicity : Fluorinated compounds demonstrated lower IC50 values compared to non-fluorinated counterparts.
  • Mechanism : These compounds inhibited hexokinase activity more effectively than traditional treatments like 2-deoxy-D-glucose (2-DG), suggesting a novel approach for targeting cancer metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

The compound shares structural motifs with N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), a herbicide. Both compounds utilize fluorine atoms to enhance lipophilicity and resistance to oxidative degradation. However, the tetrahydroquinoline core and sulfonyl group in the target compound distinguish it from diflufenican’s pyridinecarboxamide framework, suggesting divergent biological targets .

Tetrahydroquinoline-Based Compounds

  • 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB): CTDB, studied for its role in Au electrodeposition, shares the tetrahydroquinoline scaffold but incorporates a diazenylbenzonitrile group instead of a fluorobenzenesulfonyl-benzamide moiety. This substitution renders CTDB more polar, facilitating its adsorption onto metal surfaces, whereas the target compound’s sulfonyl group may favor protein binding .
  • Opioid Receptor Agonists (e.g., Compound 14k/14l): These analogs feature tetrahydroquinoline cores modified with naphthalenyl or indenyl groups. Unlike the target compound, they lack sulfonyl linkages but include amino-propanamide side chains critical for µ-opioid receptor (MOR) binding. This highlights how minor structural variations (e.g., sulfonyl vs. amide substituents) dictate pharmacological specificity .

Triazole-Thiones and Hydrazinecarbothioamides

Compounds such as 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9] exhibit tautomerism between thiol and thione forms, a feature absent in the target compound.

Key Research Findings and Data

Table 1: Comparative Analysis of Structural and Spectral Features

Compound Class Key Substituents IR Spectral Peaks (cm⁻¹) Biological/Functional Role Reference
Target Compound 4-Fluorobenzenesulfonyl, 2,6-difluorobenzamide Not reported in evidence Hypothesized enzyme inhibition N/A
Triazole-Thiones [7–9] Triazole ring, difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 Tautomerism-dependent reactivity
CTDB Diazenylbenzonitrile, cyanoethyl Nitrile νC≡N: ~2240 Au electrodeposition leveler
Diflufenican Trifluoromethylphenoxy, difluorophenyl νC=O: ~1680 Herbicidal activity

Critical Analysis of Divergent Evidence

  • Functional Overlap vs. Divergence : The sulfonyl group in the target compound may mimic the sulfentrazone class of herbicides (e.g., N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) but with distinct substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.